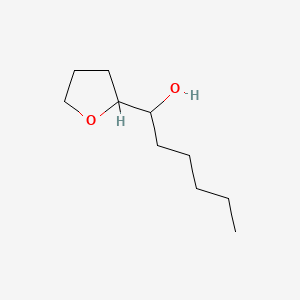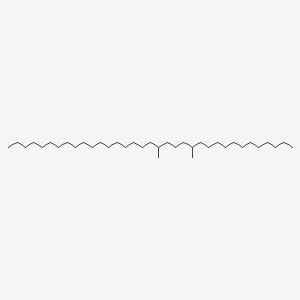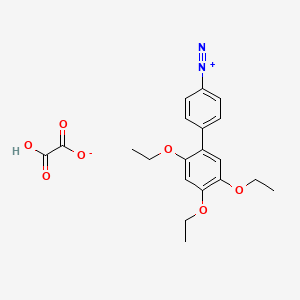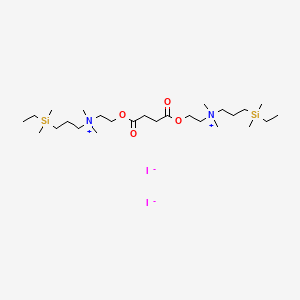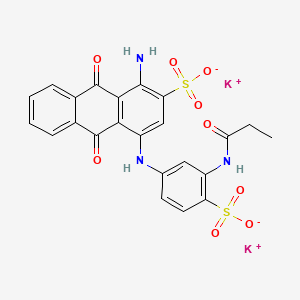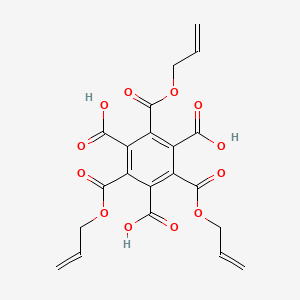
1,3,5-Triallyl trihydrogen benzenehexacarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triallyl trihydrogen benzenehexacarboxylate can be synthesized through the esterification of benzenehexacarboxylic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triallyl trihydrogen benzenehexacarboxylate undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,5-Triallyl trihydrogen benzenehexacarboxylate has several applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of high-performance materials such as resins and coatings.
Mecanismo De Acción
The mechanism of action of 1,3,5-triallyl trihydrogen benzenehexacarboxylate involves its ability to undergo polymerization and cross-linking reactions. The allyl groups in the compound can form covalent bonds with other molecules, leading to the formation of three-dimensional polymer networks. These networks enhance the mechanical strength and stability of the resulting materials .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triallyl mellitate: Similar in structure but with different ester groups.
1,3,5-Triallyl benzenehexacarboxylate: Similar in structure but with different functional groups.
Uniqueness
1,3,5-Triallyl trihydrogen benzenehexacarboxylate is unique due to its combination of allyl and ester groups, which allows it to undergo a wide range of chemical reactions and form stable polymer networks. This makes it particularly valuable in applications requiring high-performance materials .
Propiedades
Número CAS |
67952-51-6 |
|---|---|
Fórmula molecular |
C21H18O12 |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
2,4,6-tris(prop-2-enoxycarbonyl)benzene-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C21H18O12/c1-4-7-31-19(28)13-10(16(22)23)14(20(29)32-8-5-2)12(18(26)27)15(11(13)17(24)25)21(30)33-9-6-3/h4-6H,1-3,7-9H2,(H,22,23)(H,24,25)(H,26,27) |
Clave InChI |
GOTWQVHNTVYUFR-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=C(C(=C(C(=C1C(=O)O)C(=O)OCC=C)C(=O)O)C(=O)OCC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


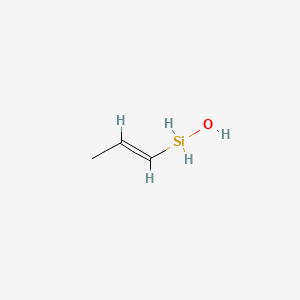
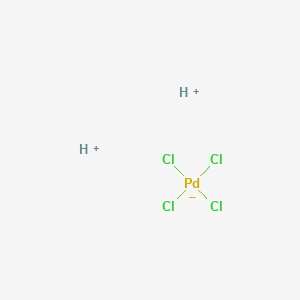
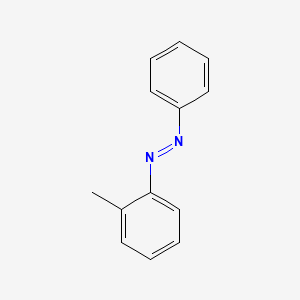

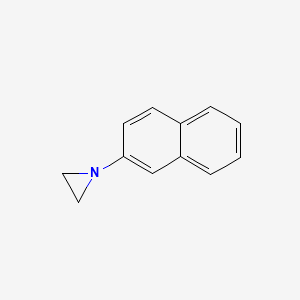
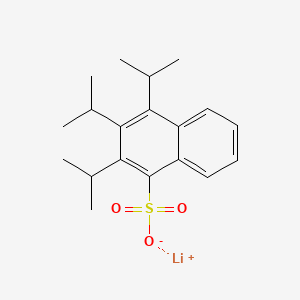
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
